![molecular formula C9H6N2O2 B1322578 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde CAS No. 545424-41-7](/img/structure/B1322578.png)
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde
Overview
Description
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a heterocyclic compound with the molecular formula C9H6N2O2 . It has a molecular weight of 174.16 . This compound is solid at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The yield of these reactions can be as high as 94% .Molecular Structure Analysis
The molecular structure of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde includes a five-membered ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI code for this compound is 1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-6H .Physical And Chemical Properties Analysis
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a solid at room temperature . It has a molecular weight of 174.16 . The compound’s InChI code is 1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-6H .Scientific Research Applications
Agricultural Biological Activities
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde: derivatives have been studied for their potential in agriculture, particularly as chemical pesticides. These compounds exhibit a broad spectrum of biological activities that are crucial in combating plant diseases which pose a significant threat to food security .
Nematocidal Activity
Some derivatives have shown moderate activity against Meloidogyne incognita , a type of nematode that affects crops .
Anti-fungal Activity
These compounds also display anti-fungal properties, particularly against Rhizoctonia solani , a fungus that causes sheath wilt in rice and other crops .
Antibacterial Effects
Notably, certain derivatives have demonstrated strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for bacterial leaf blight in rice. This activity was found to be superior to some existing treatments .
Anti-infective Agents
The 1,2,4-oxadiazole scaffold, which includes 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde , is significant in the development of anti-infective agents. These compounds have been synthesized with various substitutions to combat a range of infectious diseases .
Antibacterial Activity
Research indicates potential antibacterial activity against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus , including methicillin-resistant strains (MRSA) .
Anti-viral Properties
Derivatives of 1,2,4-oxadiazole have been explored for their anti-viral capabilities, which could be significant in the treatment of diseases like SARS-CoV-2 .
Anti-leishmanial Activity
These compounds also show promise in treating leishmaniasis, a disease caused by the Leishmania parasite .
Anticancer Research
1,2,4-Oxadiazole derivatives, including 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde , are being investigated for their anticancer properties. The focus is on understanding their mode of action and potential as therapeutic agents .
Antimicrobial Screening
In addition to anticancer research, these compounds have been screened for their antimicrobial efficacy, comparing favorably with reference drugs like amoxicillin .
Antifungal Activity
The antifungal activity of these derivatives has been evaluated against various fungal strains, offering potential alternatives to commercial fungicides .
Activity Against Botrytis cinerea
Specifically, the activity against Botrytis cinerea , a fungus that affects many plant species, has been noted .
Activity Against Colletotrichum orbiculare
The derivatives have also been tested against Colletotrichum orbiculare , which causes anthracnose in cucurbits .
Synthesis of Novel Molecules
The synthesis of novel molecules based on the 1,2,4-oxadiazole scaffold is an active area of research. These efforts aim to discover new compounds with enhanced biological activities for various applications .
Drug Discovery
The heterocyclic scaffold of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is versatile in drug discovery, providing a platform for the development of new drugs with potential antibacterial, antifungal, and anticancer properties .
Safety and Hazards
Future Directions
Oxadiazole derivatives, including 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, have shown promise in various areas of medicinal chemistry due to their broad range of chemical and biological properties . Future research could focus on further optimizing these compounds, synthesizing new analogs, and exploring their potential as therapeutic agents .
Mechanism of Action
Mode of Action
Oxadiazole derivatives have been reported to exhibit anti-infective properties . They are known to interact with various enzymes and pathways, leading to their potential therapeutic effects .
Biochemical Pathways
Oxadiazole derivatives have been associated with a variety of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that oxadiazole derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 174.16 , which is within the range generally favorable for oral bioavailability.
Result of Action
Given the reported anti-infective properties of oxadiazole derivatives , it is possible that this compound may exert similar effects.
properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIGPNUESQGOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NOC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627127 | |
Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |
CAS RN |
545424-41-7 | |
Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545424-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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